(Z)-4-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 887201-94-7
Cat. No.: VC6607460
Molecular Formula: C17H12N4O5S2
Molecular Weight: 416.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887201-94-7 |
|---|---|
| Molecular Formula | C17H12N4O5S2 |
| Molecular Weight | 416.43 |
| IUPAC Name | 4-nitro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C17H12N4O5S2/c1-2-9-20-14-8-7-13(28(18,25)26)10-15(14)27-17(20)19-16(22)11-3-5-12(6-4-11)21(23)24/h1,3-8,10H,9H2,(H2,18,25,26) |
| Standard InChI Key | LREPOMVLVHHBIS-ZPHPHTNESA-N |
| SMILES | C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions, leveraging the reactivity of its functional groups to achieve the desired configuration.
General Synthetic Steps:
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Formation of the benzo[d]thiazole core:
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The benzo[d]thiazole ring is synthesized via condensation reactions involving 2-aminothiophenol derivatives and carbonyl-containing compounds.
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Introduction of the sulfamoyl group:
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Sulfamoylation is achieved using reagents like sulfamoyl chloride under basic conditions.
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Incorporation of the nitrobenzamide group:
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A coupling reaction between a nitro-substituted benzoyl chloride and the benzo[d]thiazole intermediate forms the amide bond.
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Addition of the propargyl group:
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Alkylation with propargyl bromide introduces the alkyne functionality.
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Reaction Conditions:
The synthesis typically requires controlled temperatures, inert atmospheres (e.g., nitrogen), and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to optimize yields.
Biological Activity
Compounds containing similar structural motifs have demonstrated significant biological activities, suggesting potential applications for this molecule:
Enzyme Inhibition:
The benzo[d]thiazole scaffold has been reported to inhibit enzymes such as carbonic anhydrase and kinases, making it a candidate for anti-inflammatory or anticancer drug development.
Molecular Docking Insights:
Preliminary docking studies on structurally related compounds suggest strong binding affinities to active sites of key enzymes, such as cyclooxygenase (COX) or lipoxygenase (LOX).
Applications in Medicinal Chemistry
This compound's unique structure suggests versatile applications:
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Drug Development:
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Potential as an anti-inflammatory agent due to its structural similarity to known COX inhibitors.
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Anticancer activity through kinase inhibition pathways.
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Synthetic Intermediate:
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The propargyl group enables click chemistry applications for conjugation with biomolecules or polymers.
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Material Science:
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Nitro-substituted heterocycles are precursors for optoelectronic materials.
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Key Findings:
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Studies on similar compounds indicate high selectivity for enzyme targets.
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The nitro group contributes significantly to biological activity but may require modification to reduce toxicity.
Future Directions:
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Optimization of Synthesis:
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Developing greener methods with higher yields.
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Pharmacological Testing:
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In vitro and in vivo studies to evaluate antimicrobial, anti-inflammatory, and anticancer properties.
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Structural Modifications:
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Substitution at the propargyl or sulfamoyl positions for enhanced activity or reduced side effects.
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